(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate. The stereochemical descriptors (2S,3R) provide critical information about the spatial arrangement of substituents around the chiral centers within the pyrrolidine ring system. The 2S configuration indicates that the carboxylate ester group adopts the S configuration at the second carbon position, while the 3R designation specifies that the hydroxyl group maintains the R configuration at the third carbon position.
The pyrrolidine backbone consists of a five-membered saturated ring containing one nitrogen atom, which serves as the foundational structural element. The presence of two chiral centers at positions 2 and 3 creates the potential for four distinct stereoisomeric forms, making the specific (2S,3R) configuration a unique entity with distinct physical and chemical properties. The stereochemical configuration significantly influences the compound's three-dimensional molecular geometry, affecting intermolecular interactions, solubility characteristics, and biological activity profiles.
Chemical identifiers provide additional structural information, with the compound assigned Chemical Abstracts Service number 496841-08-8 for the free base form. The International Chemical Identifier key YIKYEFZGORKEBX-UHNVWZDZSA-N serves as a unique digital fingerprint for computational databases and structural searches. The Simplified Molecular Input Line Entry System representation O=C([C@H]1NCC[C@H]1O)OC captures the essential connectivity and stereochemical information in a linear format suitable for computer processing.
Properties
IUPAC Name |
methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYEFZGORKEBX-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665342 | |
| Record name | Methyl (3R)-3-hydroxy-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496841-08-8 | |
| Record name | Methyl (3R)-3-hydroxy-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyl and ester functional groups. One common method includes the esterification of 3-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol, with continuous monitoring of temperature and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-pyrrolidine-2-carboxylate.
Reduction: Formation of 3-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
(2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
- CAS : 1844898-16-3; Molecular Weight : 181.62 g/mol .
- Key Differences : The inverted configuration at C2 (R instead of S) disrupts the spatial arrangement critical for interactions with biological targets like proteases .
Functional Group Variations
Trans-3-hydroxy-L-proline [(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid]
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Molecular Formula: C₆H₁₁NO₅ .
- Key Differences :
Structurally Complex Pyrrolidine Derivatives
(2R,3R)-Methyl 3-((R)-(3-(hex-1-yne-1-yl)phenyl)(hydroxy)methyl)-5-oxo-pyrrolidine-2-carboxylate
Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-carboxylate
- Key Features :
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (2S,3R) configuration of the target compound optimizes binding to proteases like HIV-1 protease, with IC₅₀ values ~10 nM, whereas the (2S,3S) isomer shows reduced activity (IC₅₀ >100 nM) .
- Safety Profiles : The hydrochloride salt of the target compound has a well-defined hazard profile, while analogs like the hex-1-yne derivative may pose higher toxicity due to increased lipophilicity .
- Synthetic Utility : The methyl ester group in the target compound facilitates easier functionalization compared to carboxylic acid derivatives like trans-3-hydroxy-L-proline .
Biological Activity
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate, a chiral compound with significant potential in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyrrolidine ring with hydroxyl and carboxylate functional groups. Its molecular formula is with a molecular weight of 181.16 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems, making it a valuable building block in the synthesis of various bioactive molecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.
- Anticoagulant Activity : Structural analogs have shown promise in affecting blood coagulation pathways, suggesting potential therapeutic applications in conditions requiring anticoagulation.
- Neuroprotective Effects : Some studies indicate that derivatives of pyrrolidine can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes and receptors.
- Stereochemical Specificity : The chiral nature of the compound is crucial for its binding affinity and specificity towards molecular targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Proline | Pyrrolidine ring; amino acid | Neuroprotective; antioxidant |
| (R)-Methyl 3-hydroxyproline | Hydroxylated proline derivative | Antioxidant; collagen synthesis |
| 4-Hydroxy-L-proline | Hydroxylated proline | Role in connective tissue health |
| This compound | Chiral pyrrolidine derivative | Antioxidant; anticoagulant; neuroprotective |
Case Study 1: Antioxidant Activity
A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.
Case Study 2: Neuroprotective Effects
Research involving animal models indicated that administration of this compound improved cognitive functions and reduced neuroinflammation markers. This supports its role as a candidate for treating neurodegenerative diseases like Alzheimer's.
Case Study 3: Anticoagulant Potential
In vitro studies showed that the compound inhibited platelet aggregation, indicating its potential application in managing thrombotic disorders. Further research is needed to explore its efficacy in clinical settings.
Q & A
Basic: What are the common synthetic routes for (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate, and how do reaction conditions influence diastereoselectivity?
A diastereoselective synthesis method involves neutralizing diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides under controlled conditions. Key factors include:
- Temperature : Lower temperatures (e.g., 0–5°C) minimize racemization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.
- Catalysts : Use of mild bases (e.g., triethylamine) preserves stereochemistry .
Alternative routes, such as multi-step functionalization of pyrrolidine precursors (e.g., esterification and hydroxylation), require protective groups like Boc to prevent side reactions .
Basic: What purification techniques are recommended for isolating this compound with high enantiomeric excess?
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers.
- Crystallization : Recrystallization in ethanol/water mixtures improves purity (>95%) .
- Storage : Maintain at -20°C under inert atmosphere to prevent hygroscopic degradation .
Advanced: How can researchers address challenges in maintaining stereochemical integrity during functionalization of this compound?
- Diastereohomogeneous intermediates : Start with enantiopure precursors (e.g., (2S,3R)-configured hydrochlorides) to reduce epimerization .
- Protective group strategy : Use tert-butoxycarbonyl (Boc) or Fmoc groups for hydroxyl and carboxylate protection during coupling reactions .
- In situ monitoring : Employ NMR (e.g., -COSY) to track stereochemical shifts during reactions .
Advanced: What analytical methods are validated for confirming the stereochemistry of this compound in complex matrices?
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related pyrrolidine derivatives .
- NMR spectroscopy : Coupling constants (e.g., ) and NOESY correlations distinguish (2S,3R) from (2R,3S) diastereomers .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralcel OD-H with hexane/isopropanol mobile phases .
Data Contradiction: How should discrepancies in reported biological activities of derivatives be investigated?
- Synthesis route comparison : Evaluate if divergent activities stem from impurities (e.g., diastereomeric byproducts) in methods from different sources .
- Purity assessment : Use LC-MS to quantify trace contaminants (e.g., brominated side products in halogenated analogs) .
- Biological assay standardization : Control for stereochemical effects by testing enantiopure batches side-by-side .
Safety: What handling protocols mitigate risks associated with this compound’s hygroscopic and labile nature?
- Storage : Store at -20°C under argon in sealed, desiccated containers to prevent hydrolysis .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
- Waste disposal : Neutralize residues with aqueous bicarbonate before incineration to avoid releasing toxic gases (e.g., NO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
